2,6-dichlorobenzyl isonicotinate
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Overview
Description
2,6-Dichlorobenzyl isonicotinate is an organic compound that belongs to the class of benzyl derivatives It is characterized by the presence of two chlorine atoms attached to the benzyl ring and an isonicotinate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dichlorobenzyl isonicotinate typically involves the reaction of 2,6-dichlorobenzyl chloride with isonicotinic acid. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and enhanced safety. The use of microchannel reactors allows for efficient mixing and heat transfer, which are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichlorobenzyl isonicotinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include 2,6-dichlorobenzoic acid, 2,6-dichlorobenzyl alcohol, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6-Dichlorobenzyl isonicotinate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,6-dichlorobenzyl isonicotinate involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This inhibition can lead to the suppression of microbial growth or the modulation of biological processes in cells.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichlorobenzyl chloride: A precursor in the synthesis of 2,6-dichlorobenzyl isonicotinate.
Isonicotinic acid: Another precursor used in the synthesis.
2,6-Dichlorobenzoic acid: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combined structural features of both 2,6-dichlorobenzyl and isonicotinate groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2,6-dichlorophenyl)methyl pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO2/c14-11-2-1-3-12(15)10(11)8-18-13(17)9-4-6-16-7-5-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKAZENXBZSQSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)C2=CC=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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